molecular formula C15H11Cl2NO B14017699 N-(1,3-dichloro-9H-fluoren-2-yl)acetamide CAS No. 92428-54-1

N-(1,3-dichloro-9H-fluoren-2-yl)acetamide

Cat. No.: B14017699
CAS No.: 92428-54-1
M. Wt: 292.2 g/mol
InChI Key: ZYBARDNMBLMCAC-UHFFFAOYSA-N
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Description

N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide is a halogenated fluorene derivative of interest in chemical research and development. With a molecular formula of C 15 H 10 Cl 2 FNO , this acetamide-substituted fluorene compound serves as a versatile synthetic intermediate or building block for the preparation of more complex organic molecules . Researchers may utilize this compound in materials science, particularly in the synthesis of novel organic frameworks or functional polymers where the fluorene core contributes to desirable electronic or structural properties. The presence of reactive sites, including the acetamide group and chlorine substituents, allows for further functionalization, enabling the exploration of structure-activity relationships in various applied fields. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

92428-54-1

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

N-(1,3-dichloro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11Cl2NO/c1-8(19)18-15-13(16)7-11-10-5-3-2-4-9(10)6-12(11)14(15)17/h2-5,7H,6H2,1H3,(H,18,19)

InChI Key

ZYBARDNMBLMCAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1Cl)CC3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

Step 1: Selective Dichlorination of Fluorene

  • Starting Material: 9H-fluorene.
  • Reagents: Chlorinating agents such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions.
  • Reaction Conditions: Typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions. Temperature is maintained at mild to moderate levels (0–40°C) to favor selective substitution at the 1 and 3 positions.
  • Mechanism: Electrophilic aromatic substitution where chlorine atoms are introduced preferentially at the activated 1 and 3 positions of the fluorene ring.
  • Yield: Moderate to high yields (60–80%) depending on reaction optimization.

Step 2: Acetylation to Form the Acetamide

  • Intermediate: 1,3-dichloro-9H-fluoren-2-amine (obtained by amination or direct substitution at the 2-position).
  • Reagents: Acetic anhydride or acetyl chloride as the acetylating agent.
  • Catalysts: Pyridine or 4-dimethylaminopyridine (DMAP) to facilitate acetylation.
  • Reaction Conditions: Reflux or room temperature stirring for 2–4 hours in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Workup: Quenching with water, followed by extraction and purification via recrystallization or column chromatography.
  • Yield: High yields (80–90%) are achievable with optimized conditions.

Alternative Synthetic Routes

Comparative Data Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Dichlorination Cl₂ or NCS, inert atmosphere 0–40 2–6 60–80 Selective substitution at 1,3 positions
2 Acetylation Acetic anhydride, pyridine/DMAP RT to reflux 2–4 80–90 Anhydrous solvents, mild conditions
Alt. Amination + Acetylation 1,3-dichloro-9H-fluorene + NH₃ / AcCl Reflux 6–12 65–85 Stepwise amination then acetylation

Analytical and Purification Techniques

Research Findings and Perspectives

  • The presence of chlorine atoms at the 1 and 3 positions influences the electronic properties and steric hindrance of the molecule, affecting reactivity and biological activity.
  • Halogenated fluorenyl acetamides have been studied for their enzyme inhibition properties and potential anticancer activities, with the halogen substituents modulating metabolic stability and binding affinity.
  • Compared to brominated analogs, dichlorinated derivatives often show enhanced metabolic resistance due to the smaller size and electronegativity of chlorine atoms.
  • The acetylation step is critical for biological activity modulation, as the acetamide group participates in hydrogen bonding and molecular recognition.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can lead to the formation of fluorenylamines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives

    Reduction: Fluorenylamines

    Substitution: Substituted fluorenes with various functional groups

Scientific Research Applications

N-(1,3-dichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound 92428-54-1 Cl at C1, C3; -NHCOCH₃ at C2 C₁₅H₁₁Cl₂NO 292.16
N-Acetyl-N-9H-fluoren-2-ylacetamide 642-65-9 -NHCOCH₃ and -COCH₃ at C2 C₁₇H₁₅NO₂ 265.31
N-(4-Fluoro-9H-fluoren-2-yl)acetamide 2823-91-8 F at C4; -NHCOCH₃ at C2 C₁₅H₁₂FNO 249.26
N-(9H-Fluoren-1-yl)acetamide 28314-03-6 -NHCOCH₃ at C1 C₁₅H₁₃NO 223.27
N-(7-Fluoro-3-(methylthio)-9H-fluoren-2-yl)acetamide 16233-02-6 F at C7; -SCH₃ at C3; -NHCOCH₃ at C2 C₁₆H₁₄FNOS 287.35
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 1537-15-1 Br at C9; -NHCOCF₃ at C2 C₁₅H₉BrF₃NO 356.14
N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide 93944-43-5 Cl at C1, C3; -NHCOCH₃ at C2; O at C9 C₁₅H₉Cl₂NO₂ 306.14

Key Differences and Research Findings

Halogenation Effects

  • Chlorine vs. Fluorine: The dichloro derivative (target compound) exhibits greater steric hindrance and electrophilic character compared to the mono-fluoro analog (CAS 2823-91-8). Chlorine’s higher atomic weight and electronegativity may enhance binding to biological targets, as seen in pesticide analogs like alachlor and pretilachlor .

Positional Isomerism

  • C1 vs. C2 Substitution : N-(9H-Fluoren-1-yl)acetamide (CAS 28314-03-6) demonstrates how acetamide placement affects molecular symmetry and crystallinity. Studies on benzothiazole acetamides suggest that C2 substitution often enhances intermolecular hydrogen bonding, influencing solubility and stability .

Functional Group Modifications

  • Oxo Group at C9 : The 9-oxo derivative (CAS 93944-43-5) introduces a ketone moiety, altering conjugation and redox properties. This modification is analogous to bioactive metabolites observed in methazolamide studies, where oxidation impacts pharmacokinetics .
  • Methylthio Group : The methylthio-substituted compound (CAS 16233-02-6) combines sulfur’s nucleophilicity with fluorine’s electronegativity, a strategy used in antifungal agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-dichloro-9H-fluoren-2-yl)acetamide, and how can intermediates be optimized?

  • Methodology :

  • Step 1 : Begin with fluorene derivatives, such as 9H-fluoren-2-amine, and perform chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce dichloro substituents at positions 1 and 3. Monitor reaction progress via TLC or GC-MS .
  • Step 2 : Acetylate the amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for chlorination) and stoichiometry (1.2–2.0 equivalents of chlorinating agents) to minimize byproducts like polychlorinated derivatives .

Q. How can structural characterization of N-(1,3-dichloro-9H-fluoren-2-yl)acetamide be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) and ¹³C NMR (acetamide carbonyl at ~170 ppm, fluorene carbons at 120–140 ppm) .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₀Cl₂NO) .

Q. What safety protocols are critical when handling this compound?

  • Regulatory Compliance : Classify as a potential carcinogen (IARC Group 2B) based on structural analogs like N-2-fluorenylacetamide .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from light at 2–8°C .
  • Waste Disposal : Follow EPA guidelines for halogenated acetamides (e.g., incineration with alkaline scrubbers) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

  • Case Study : If cytotoxicity assays (e.g., MTT tests) yield inconsistent IC₅₀ values:

  • Variable Control : Standardize cell lines (e.g., HepG2 vs. HEK293), solvent concentrations (DMSO ≤0.1%), and incubation times .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., oxidative stress pathways) that may skew results .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variability .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacological assays?

  • Degradation Analysis : Monitor hydrolysis via HPLC at pH 7.4 (PBS buffer, 37°C). The dichloro substituents may slow hydrolysis compared to non-halogenated analogs .
  • Stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) or use lyophilization to enhance shelf life. Confirm stability with accelerated aging studies (40°C/75% RH for 1 month) .

Q. How can computational models predict the compound’s reactivity in novel synthetic pathways?

  • In Silico Tools :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites .
  • Molecular Dynamics : Simulate solvation effects in THF or DMF to guide solvent selection for reactions .
  • Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize metabolic pathways .

Q. What methodologies address discrepancies in reported spectroscopic data for halogenated acetamides?

  • Interlaboratory Calibration : Use certified reference materials (CRMs) for NMR (e.g., tetramethylsilane) and IR (polystyrene films) .
  • Artifact Identification : For unexpected peaks in MS, perform isotope pattern analysis (e.g., Cl₂ isotopic signatures) to rule out adducts or contaminants .

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